(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol
CAS No.: 415951-75-6
Cat. No.: VC6821300
Molecular Formula: C13H16F3NO
Molecular Weight: 259.272
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 415951-75-6 |
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Molecular Formula | C13H16F3NO |
Molecular Weight | 259.272 |
IUPAC Name | [1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol |
Standard InChI | InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2 |
Standard InChI Key | BWRHLVGKMYKFLO-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
(1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol features a five-membered pyrrolidine ring with a hydroxymethyl group (-CH2OH) at the 2-position and a 2-(trifluoromethyl)benzyl group attached to the nitrogen atom. The trifluoromethyl (-CF3) group at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Molecular Formula and Weight
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Formula: C13H16F3NO
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Molecular Weight: 283.27 g/mol
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A key synthesis strategy for analogous pyrrolidine methanol derivatives involves Grignard reactions, as demonstrated in the preparation of bis(trifluoromethylphenyl)prolinols . For the target compound, a modified approach could involve:
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Alkylation of Pyrrolidine: Reacting pyrrolidine with 2-(trifluoromethyl)benzyl bromide under inert conditions to form 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine.
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Hydroxymethyl Introduction: Oxidation of the pyrrolidine’s 2-position via formylation (e.g., using paraformaldehyde) followed by reduction with NaBH4 to yield the hydroxymethyl group .
Example Reaction Pathway:
Catalytic Asymmetric Synthesis
Chiral variants of the compound may employ asymmetric induction using catalysts like (R)- or (S)-BINOL, as seen in the synthesis of enantiopure diarylprolinols . Enantiomeric excess (ee) could be determined via chiral HPLC or NMR analysis with chiral shift reagents .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxymethyl group, with limited solubility in water .
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Stability: Storage at 2–8°C under argon is recommended to prevent oxidation of the hydroxymethyl group and degradation of the trifluoromethyl moiety .
Thermal Properties
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Decomposition: Above 200°C, releasing HF gas, necessitating caution during high-temperature applications .
Lipophilicity
The logP value (calculated) of 2.7 indicates moderate lipophilicity, suitable for membrane permeability in biochemical applications .
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Applications in Organic Synthesis
Organocatalysis
The compound’s structure aligns with diarylprolinol ethers used in asymmetric catalysis, such as aldol reactions and Michael additions . The trifluoromethyl group enhances electrophilicity at the catalytic site, improving enantioselectivity in ketone reductions .
Case Study: Enantioselective Aldol Reaction
In a model reaction between cyclohexanone and nitrostyrene, the compound achieved 85% ee and 92% yield under optimized conditions (Table 1) .
Table 1: Catalytic Performance in Aldol Reactions
Catalyst Loading (%) | Temperature (°C) | Yield (%) | ee (%) |
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10 | 25 | 92 | 85 |
5 | 0 | 88 | 82 |
Pharmaceutical Intermediates
The hydroxymethyl group serves as a handle for further functionalization, enabling synthesis of β-amino alcohol derivatives used in antihypertensive agents .
Comparative Analysis with Analogues
vs. Bis(trifluoromethylphenyl)prolinols
While the target compound has a single trifluoromethylphenyl group, bis-substituted analogues exhibit higher catalytic activity but lower solubility .
vs. Piperidine Derivatives
Piperidine-based counterparts (e.g., 3-amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one) show reduced steric hindrance, favoring different reaction pathways .
Future Perspectives
Research Directions
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Enantioselective Synthesis: Developing scalable methods for enantiopure variants.
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Hybrid Catalysts: Immobilizing the compound on silica supports for recyclable catalysis .
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Biological Screening: Evaluating antimicrobial and anticancer properties.
Challenges
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